Whitepaper: Chemical Structure Properties and Synthetic Methodologies of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Whitepaper: Chemical Structure Properties and Synthetic Methodologies of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Executive Summary
In the landscape of targeted drug discovery, fused bicyclic heteroaromatic systems serve as foundational pharmacophores. Among these, 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS: 1980044-44-7) has emerged as a highly privileged scaffold. Acting as an adenine bioisostere, this molecule is instrumental in the design of ATP-competitive kinase inhibitors (e.g., CDK2, EGFR) and adenosine receptor antagonists[1][2].
As a Senior Application Scientist, I have structured this technical guide to provide researchers with an in-depth analysis of the compound's physicochemical properties, its mechanistic role in pharmacophore design, and the causality behind its multi-step synthesis—culminating in the fascinating thermodynamics of the Dimroth rearrangement[3].
Structural Chemistry & Physicochemical Properties
The architecture of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is defined by an electron-deficient pyrimidine ring fused to a 1,2,4-triazole ring. This specific regioisomer (the [1,5-c] fusion) is thermodynamically stable and presents two orthogonal sites for late-stage functionalization:
-
The 2-Amino Group: A primary amine on the triazole ring that acts as a critical hydrogen-bond donor and acceptor.
-
The 5-Chloro Group: A highly activated electrophilic center on the pyrimidine ring, primed for nucleophilic aromatic substitution (
) or transition-metal-catalyzed cross-coupling.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine |
| CAS Registry Number | 1980044-44-7 |
| Molecular Formula | |
| Molecular Weight | 169.57 g/mol |
| Topological Polar Surface Area (TPSA) | 76.7 Ų (Optimal for kinase hinge binding) |
| Hydrogen Bond Donors | 1 (The primary amine group) |
| Hydrogen Bond Acceptors | 4 (The triazolopyrimidine nitrogens) |
| Core Scaffold Classification | Purine / Adenine Bioisostere |
Mechanistic Role in Pharmacophore Design
The utility of this scaffold lies in its ability to mimic the purine ring of endogenous ATP. When designing inhibitors for kinases such as Cyclin-Dependent Kinase 2 (CDK2) or Epidermal Growth Factor Receptor (EGFR), the spatial arrangement of the heteroatoms is paramount[2][4].
The 2-amino group forms bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2). Simultaneously, the highly electrophilic 5-chloro position serves as an ideal vector. By displacing the chloride via
Fig 1. Logical interaction network of the triazolopyrimidine scaffold in a kinase ATP-binding pocket.
Synthetic Methodology & The Dimroth Rearrangement
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a masterclass in regiocontrol and thermodynamic driving forces. The process requires three distinct phases: regioselective hydrazinolysis, cyclization, and a skeletal rearrangement.
The Causality of Atom Mapping
A common misconception in synthesizing the [1,5-c] isomer is that the 5-chloro group originates from the 4-position of the starting pyrimidine. This is incorrect.
-
Regioselectivity: We begin with 2,4-dichloropyrimidine. Hydrazine selectively attacks the C4 position because the intermediate Meisenheimer complex is stabilized by the para- and ortho-nitrogens, yielding 2-chloro-4-hydrazinylpyrimidine.
-
Kinetic Cyclization: Reaction with cyanogen bromide (BrCN) forms the triazole ring, yielding the kinetic product: 8-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine .
-
Thermodynamic Rearrangement: Under basic conditions and heat, the[4,3-c] system undergoes a Dimroth rearrangement [3]. Hydroxide attacks the C8 position, opening the pyrimidine ring, rotating the bond, and re-closing onto the more nucleophilic nitrogen. Crucially, the original C2 of the pyrimidine (bearing the chlorine) migrates to become C5 of the final [1,5-c] system.
Fig 2. Synthetic workflow and Dimroth rearrangement mapping from 2,4-dichloropyrimidine.
Table 2: Reaction Parameters and Yields
| Step | Chemical Transformation | Reagents & Solvents | Temp / Time | Typical Yield |
| 1 | Regioselective Hydrazinolysis | 2,4-Dichloropyrimidine, | 0 °C → RT, 3 h | 75–85% |
| 2 | Triazole Cyclization | Cyanogen bromide (BrCN), | RT, 4–6 h | 60–70% |
| 3 | Dimroth Rearrangement | 10% NaOH (aq) or NaOAc/AcOH | 90 °C, 2–3 h | 80–90% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify causality and prevent downstream failures.
Step 1: Synthesis of 2-Chloro-4-hydrazinylpyrimidine
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in absolute ethanol and cool to 0 °C in an ice bath.
-
Add hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Causality note: Strict temperature control and stoichiometry prevent the formation of the 2,4-dihydrazinyl byproduct.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.
Self-Validation Checkpoint: Run an LC-MS of the crude solid. The desired product will show an
Step 2: Synthesis of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine (Kinetic Intermediate)
Procedure:
-
Suspend 2-chloro-4-hydrazinylpyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (
, 2.0 eq) and cool to 0 °C. -
Add a solution of cyanogen bromide (BrCN, 1.2 eq) in acetonitrile dropwise. (Caution: BrCN is highly toxic; perform strictly in a fume hood).
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Quench with water, extract with ethyl acetate, dry over
, and concentrate.
Self-Validation Checkpoint: Analyze via
Step 3: Dimroth Rearrangement to 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Procedure:
-
Suspend the kinetic intermediate from Step 2 in a 10% aqueous NaOH solution (or a buffered NaOAc/AcOH mixture for milder conditions).
-
Heat the mixture to 90 °C for 2 to 3 hours. Causality note: The thermal energy overcomes the activation barrier for ring-opening, while the relief of steric strain drives the equilibrium toward the [1,5-c] isomer.
-
Cool the mixture to 0 °C and neutralize with 1M HCl to precipitate the product.
-
Filter, wash with cold water, and recrystallize from ethanol.
Self-Validation Checkpoint: The completion of the Dimroth rearrangement is best monitored by Reverse-Phase HPLC. The thermodynamic [1,5-c] product exhibits a noticeably longer retention time on a C18 column compared to the [4,3-c] intermediate due to a shift in the molecular dipole moment and increased planarity[3].
References
-
Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1,2,4]triazolo[1,5-c]pyrimidine derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents Source: Molecules (via PubMed Central / NIH) URL: [Link]
-
Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
Sources
- 1. Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
